molecular formula C17H15N3O2S B2436494 5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034346-57-9

5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2436494
CAS No.: 2034346-57-9
M. Wt: 325.39
InChI Key: PLPOTYPQZQDESJ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a thiophene ring, a pyridine ring, and an isoxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide intermediate.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the thiophene ring to the pyridine ring.

    Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction, where a cyclopropyl group is introduced to the molecule.

    Final coupling: The final step involves coupling the isoxazole ring with the pyridine-thiophene intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
  • 2-(thiophen-2-yl)pyridine derivatives
  • Isoxazole-3-carboxamide derivatives

Uniqueness

5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, thiophene ring, pyridine ring, and isoxazole ring in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

5-cyclopropyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(14-9-15(22-20-14)12-3-4-12)19-10-11-5-6-18-13(8-11)16-2-1-7-23-16/h1-2,5-9,12H,3-4,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPOTYPQZQDESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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